molecular formula C25H28N4O2 B6541696 6-(4-methylphenyl)-3-{2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one CAS No. 1058197-88-8

6-(4-methylphenyl)-3-{2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B6541696
CAS No.: 1058197-88-8
M. Wt: 416.5 g/mol
InChI Key: MWKBRJWECFOZNN-UHFFFAOYSA-N
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Description

This compound features a 3,4-dihydropyrimidin-4-one core substituted at position 6 with a 4-methylphenyl group and at position 3 with a 2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl moiety. The dihydropyrimidinone scaffold is prevalent in medicinal chemistry due to its versatility in targeting enzymes and receptors, such as kinases and G protein-coupled receptors .

Properties

IUPAC Name

6-(4-methylphenyl)-3-[2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c1-20-7-9-22(10-8-20)23-17-24(30)29(19-26-23)18-25(31)28-15-13-27(14-16-28)12-11-21-5-3-2-4-6-21/h2-10,17,19H,11-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKBRJWECFOZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-methylphenyl)-3-{2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one is a member of the dihydropyrimidine family, which has garnered interest for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Research indicates that compounds within the dihydropyrimidine class exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit tumor growth in various cancer models. The mechanism often involves the inhibition of specific kinases or pathways critical for cancer cell proliferation. In vitro studies have demonstrated that derivatives of dihydropyrimidines can induce apoptosis in cancer cells, suggesting potential for therapeutic use in oncology .

Antimicrobial Activity

Compounds similar to This compound have also been evaluated for antimicrobial activity. A study reported varying degrees of antibacterial and antifungal activities against cultured pathogens, with some derivatives showing efficacy comparable to conventional antibiotics . This opens avenues for developing new antimicrobial agents based on this scaffold.

Neuropharmacological Effects

The piperazine moiety in this compound is known for its neuropharmacological effects. Compounds containing piperazine rings often exhibit anxiolytic and antidepressant activities. Research has highlighted that modifications to the piperazine structure can enhance these effects, indicating that This compound may also possess similar properties.

Enzyme Inhibition

The biological activity of this compound is likely mediated through the inhibition of specific enzymes involved in critical cellular processes. For example, some studies suggest that dihydropyrimidines can act as inhibitors of fibroblast growth factor receptor (FGFR) tyrosine kinases, which are implicated in various cancers . The structural features of This compound may facilitate similar interactions.

Interaction with Cell Signaling Pathways

Dihydropyrimidines are known to modulate several signaling pathways, including those involved in cell survival and apoptosis. The compound's ability to influence these pathways can contribute to its anticancer and neuropharmacological effects .

Study 1: Anticancer Efficacy

In a recent study evaluating the anticancer potential of a related dihydropyrimidine derivative, researchers found that it significantly inhibited tumor growth in xenograft models. The study reported a 70% reduction in tumor volume compared to controls after treatment with the compound over four weeks .

Study 2: Antimicrobial Activity Assessment

Another investigation assessed the antimicrobial efficacy of various dihydropyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications enhanced activity against resistant strains, highlighting the potential for developing new antibiotics based on this chemical framework .

Scientific Research Applications

The compound 6-(4-methylphenyl)-3-{2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one represents a significant area of interest in medicinal chemistry due to its diverse applications in drug development and therapeutic interventions. This article explores its scientific research applications, supported by data tables and case studies.

Antidepressant Activity

Research indicates that derivatives of dihydropyrimidinones exhibit antidepressant effects. The specific structure of this compound, particularly the piperazine moiety, has been linked to serotonin receptor modulation, which is crucial for mood regulation. Studies have shown that similar compounds can significantly reduce depressive behaviors in animal models .

Anticancer Properties

Dihydropyrimidinone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The presence of the 4-methylphenyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes and exert therapeutic effects. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells .

Neuroprotective Effects

The neuroprotective potential of this compound is under investigation, particularly concerning neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary findings suggest that it may inhibit neuroinflammation and oxidative stress, which are key contributors to neuronal damage .

Antimicrobial Activity

Some studies have highlighted the antimicrobial properties of dihydropyrimidinone derivatives. The compound's ability to disrupt bacterial cell membranes has been documented, making it a candidate for developing new antibiotics .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Compound AAntidepressant
Compound BAnticancer
Compound CNeuroprotective
Compound DAntimicrobial

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureEffect on Activity
4-Methylphenyl groupIncreases lipophilicity
Piperazine moietyEnhances receptor binding
Dihydropyrimidinone coreEssential for biological activity

Case Study 1: Antidepressant Efficacy

In a controlled study, a derivative of the compound was administered to rats subjected to chronic stress. Behavioral assessments indicated a significant reduction in depressive-like symptoms compared to the control group, suggesting potential efficacy as an antidepressant agent.

Case Study 2: Cytotoxicity in Cancer Cells

A series of analogs were tested against human breast cancer cell lines. Results showed that certain modifications to the dihydropyrimidinone structure led to increased cytotoxicity, indicating a promising pathway for developing targeted cancer therapies.

Comparison with Similar Compounds

Core Structure Variations

The target compound’s dihydropyrimidinone core distinguishes it from related heterocycles:

  • Pyrido[3,4-d]pyrimidinones (e.g., compounds in ): These feature an additional fused pyridine ring, increasing planarity and altering electronic properties. For example, compound 44g () has a pyridinylpiperazine substituent, which may enhance solubility compared to the target’s phenylethyl group .
  • Pyrido[1,2-a]pyrimidinones (Evidences 6, 7, 9): These contain a larger fused bicyclic system, modifying steric and electronic profiles. For instance, fluorinated benzisoxazolyl-piperidine substituents () improve metabolic stability compared to the target’s phenylethylpiperazine .

Substituent Analysis

Compound Class Key Substituents Structural Impact References
Target Compound 4-Methylphenyl, phenylethylpiperazine High lipophilicity; potential CNS penetration
Pyrido[3,4-d]pyrimidinones Piperidine/pyrazolyl groups (e.g., 50e , 51d ) Enhanced rigidity; possible kinase inhibition
Sulfonylpiperazinylpyrimidines () Sulfonyl groups (e.g., 4-(methylsulfonyl)phenyl) Increased polarity; improved solubility
Thiazolidinone derivatives Z-configured thioxo-thiazolidinone (Evidences 6, 7) Conformational constraint; potential antioxidant/antimicrobial activity

Key Research Findings and Data

Physicochemical Properties

  • Lipophilicity : The target compound’s calculated logP (estimated via substituent contributions) is ~3.5, higher than sulfonylpiperazinyl analogs (logP ~2.0) .
  • Solubility: Pyrido[3,4-d]pyrimidinones with polar substituents (e.g., 44g) show improved aqueous solubility (>50 μM) compared to the target compound (<10 μM predicted) .

Spectroscopic Data

  • 1H NMR Trends : Aromatic protons in phenylethylpiperazine resonate at δ 7.2–7.4 ppm (similar to ’s dichlorobenzyl analog), while methyl groups appear as singlets near δ 2.3 ppm .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the dihydropyrimidinone core followed by functionalization of the piperazine moiety. Key steps include:

  • Coupling reactions (e.g., nucleophilic substitution at the piperazine nitrogen) under reflux in polar aprotic solvents like DMF or DMSO .
  • Temperature control : Reactions often proceed at 60–100°C to balance yield and side-product formation .
  • Catalysts : Use of bases (e.g., K₂CO₃) to deprotonate intermediates and facilitate substitutions .
    Purification commonly employs column chromatography or recrystallization. Yield optimization requires careful pH and solvent selection .

Advanced: How can contradictory biological activity data across studies be resolved?

Answer:
Contradictions in biological data (e.g., varying IC₅₀ values in enzyme assays) may arise from:

  • Structural analogs : Subtle differences in substituents (e.g., methyl vs. methoxy groups) can drastically alter target binding . Validate compound identity via NMR and HRMS .
  • Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration) affect activity. Standardize protocols using reference inhibitors .
  • Off-target effects : Screen against related receptors (e.g., GPCRs) to rule out cross-reactivity .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

  • Structural elucidation : ¹H/¹³C NMR for verifying substituent positions and stereochemistry .
  • Purity assessment : HPLC with UV detection (C18 columns, acetonitrile/water gradients) .
  • Mass analysis : HRMS (ESI or MALDI-TOF) to confirm molecular weight .

Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound?

Answer:

  • Piperazine modifications : Introducing electron-withdrawing groups (e.g., fluorine) enhances receptor affinity .
  • Dihydropyrimidinone core : Substituents at the 3-position (e.g., alkyl vs. aryl) modulate solubility and metabolic stability .
  • Bioisosteric replacements : Replace the phenyl group with heterocycles (e.g., pyridine) to improve pharmacokinetics .
    Use computational tools (e.g., molecular docking) to predict binding modes and prioritize synthetic targets .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation .
  • Solvent : Dissolve in DMSO for long-term storage (≤6 months at –80°C) and avoid freeze-thaw cycles .
  • Stability monitoring : Periodically assess via HPLC to detect decomposition products .

Advanced: What mechanistic insights explain its interaction with biological targets?

Answer:

  • Enzyme inhibition : The dihydropyrimidinone core mimics purine scaffolds, competitively binding ATP pockets in kinases .
  • Receptor modulation : The piperazine moiety acts as a flexible linker, enabling interactions with serotonin or dopamine receptors .
    Validate mechanisms using:
    • Kinetic assays (e.g., Lineweaver-Burk plots for enzyme inhibition type) .
    • Mutagenesis studies to identify critical binding residues .

Basic: How can researchers mitigate solubility challenges during in vitro assays?

Answer:

  • Co-solvents : Use ≤0.1% DMSO to maintain cell viability .
  • pH adjustment : Prepare stock solutions in buffered saline (pH 7.4) for physiological compatibility .
  • Surfactants : Add Tween-80 (0.01% w/v) to improve aqueous dispersion .

Advanced: What strategies address metabolic instability in preclinical studies?

Answer:

  • Prodrug design : Mask polar groups (e.g., esterify the oxoethyl moiety) to enhance bioavailability .
  • Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .
  • Metabolite identification : Use LC-MS/MS to track degradation pathways and modify labile sites .

Basic: What in vitro models are suitable for initial biological screening?

Answer:

  • Cancer cell lines : MCF-7 (breast) or A549 (lung) for antiproliferative assays .
  • Microbial strains : Staphylococcus aureus (ATCC 25923) for antimicrobial activity .
  • Enzyme panels : Kinase profiling (e.g., EGFR, VEGFR2) to identify primary targets .

Advanced: How can interdisciplinary approaches enhance its application in drug discovery?

Answer:

  • Chemical engineering : Optimize synthetic routes using process intensification (e.g., flow chemistry) for scalability .
  • Materials science : Develop nanoparticle formulations to improve tumor targeting .
  • Pharmacology : Integrate PK/PD modeling to correlate dosing with efficacy .

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